3-methyl-N-(9-oxothioxanthen-2-yl)benzamide can be classified as:
The synthesis of 3-methyl-N-(9-oxothioxanthen-2-yl)benzamide typically involves several key steps, often beginning with the preparation of the thioxanthene derivative followed by the formation of the amide functional group.
The molecular structure of 3-methyl-N-(9-oxothioxanthen-2-yl)benzamide features a thioxanthene ring system fused with an aromatic benzamide group.
CC(=O)N1=CC2=C(C=C1)C(=O)C(=C2S)C=C
YZIYCZCAYPRAKR-UHFFFAOYSA-N
3-methyl-N-(9-oxothioxanthen-2-yl)benzamide can participate in various chemical reactions due to its functional groups.
The mechanism of action for 3-methyl-N-(9-oxothioxanthen-2-yl)benzamide primarily relates to its potential biological activities, particularly in medicinal chemistry.
3-methyl-N-(9-oxothioxanthen-2-yl)benzamide has several potential applications:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: